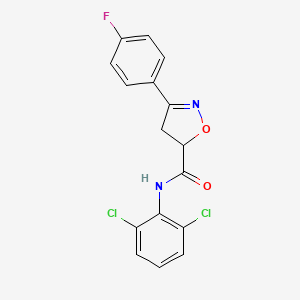![molecular formula C22H17ClF3NO2 B4627211 7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
Synthesis Analysis
Research on related quinoline derivatives reveals various synthesis methods. For example, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline and aromatic units demonstrates complex reactions involving palladium-catalyzed C-N and C-C coupling reactions (Thomas & Tyagi, 2010). Similarly, the synthesis of 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones through superacidic activation of N-(polyfluorophenyl)cinnamamides highlights a method for incorporating polyfluorinated benzene moieties into the quinoline scaffold (Safina et al., 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of related compounds provide insights into the chemical behavior of quinoline derivatives. Studies involving DFT and TD-DFT/PCM calculations have been utilized to determine structural parameters and spectroscopic characteristics, offering a comprehensive understanding of related molecules (Wazzan et al., 2016).
Chemical Reactions and Properties
Research on quinoline derivatives has also explored their chemical reactions and properties. For instance, the study of polyfluorinated 4-phenyl-3,4-dihydroquinolin-2-ones and quinolin-2-ones via superacidic activation of N-(polyfluorophenyl)cinnamamides has shed light on the cyclization reactions and the formation of polyfluoroquinolin-2-ones (Safina et al., 2009).
Physical Properties Analysis
The investigation of the structural and optical properties of 4H-pyrano[3, 2-c] quinoline derivatives thin films has contributed to understanding the physical properties of quinoline derivatives. This research highlights how different synthesis methods and molecular structures influence the physical properties of these compounds (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity and interaction with biological targets, have been explored through various studies. The synthesis and biological evaluation of new quinoline derivatives using a click chemistry approach indicate the potential for significant antifungal and antibacterial activity, demonstrating the relevance of chemical property analysis in the development of therapeutic agents (Kategaonkar et al., 2010).
科学的研究の応用
Spectroscopic Characterization and Computational Analysis
Studies on similar quinoline derivatives have involved spectroscopic characterization and computational analysis . For instance, the DFT and TD-DFT/PCM calculations provided insights into the molecular structure, spectroscopic properties, NLO (Non-Linear Optical), and NBO (Natural Bond Orbital) analyses of quinoline dyes. These studies help in understanding the electronic interactions, stabilization energies, and potential biological or corrosion inhibition applications of such compounds (Wazzan et al., 2016).
Optical and Structural Properties
The optical and structural properties of quinoline derivatives have been explored to understand their utility in thin-film applications. Research on the structural and optical properties of quinoline derivatives thin films reveals insights into their polycrystalline nature, nanocrystallinity in amorphous matrices, and potential for use in optoelectronic devices (Zeyada et al., 2016).
Electronic and Photovoltaic Applications
Investigations into polythiophene derivatives containing quinoline units have highlighted their electrochemical properties, solution processability, and multichromic behavior, making them candidates for electrochromic devices (Ozyurt et al., 2008). Moreover, the photovoltaic properties of quinoline derivatives have been studied, showing potential for organic–inorganic photodiode fabrication, emphasizing their importance in developing new photovoltaic devices (Zeyada et al., 2016).
Anticancer Activity
Research on the cytotoxic activity of quinoline derivatives against various cancer cell lines has provided valuable insights into their potential as anticancer agents. For example, studies on 6,7-dichloro-2-methyl-5,8-quinolinedione have explored its structural characterization, molecular docking, and in vitro cytotoxic activities, suggesting the compound's efficacy against melanoma and breast cancer cell lines (Kadela-Tomanek et al., 2018).
特性
IUPAC Name |
7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO2/c23-17-8-4-2-5-13(17)12-9-18-21(19(28)10-12)15(11-20(29)27-18)14-6-1-3-7-16(14)22(24,25)26/h1-8,12,15H,9-11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOJNHIYRSGZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)
![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)